molecular formula C9H16O4 B1581860 Dimethyl diethylmalonate CAS No. 27132-23-6

Dimethyl diethylmalonate

Cat. No. B1581860
CAS RN: 27132-23-6
M. Wt: 188.22 g/mol
InChI Key: AYBLPISRXMEMBV-UHFFFAOYSA-N
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Description

Dimethyl diethylmalonate, also known as Diethyl dimethylmalonate, is a chemical compound with the linear formula (CH3)2C (CO2C2H5)2 . It forms adducts with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol based titanium catalysts .


Molecular Structure Analysis

The molecular structure of Dimethyl diethylmalonate consists of a methylene group (−CH 2 −) in the middle of the malonic part of the molecule, neighboured by two carbonyl groups (−C (=O)−). The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups .


Physical And Chemical Properties Analysis

Dimethyl diethylmalonate is a liquid with a refractive index of n20/D 1.412 (lit.), a boiling point of 192 °C (lit.), and a density of 0.991 g/mL at 25 °C (lit.) .

Scientific Research Applications

    Pharmaceutical Intermediates

    • Diethyl malonate is widely used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates .
    • It serves as a precursor in the synthesis of barbiturates, vitamin B1 (thiamine), and other pharmaceutical compounds .

    Pesticide Intermediates

    • Diethyl malonate finds application in the synthesis of herbicides, insecticides, and fungicides .
    • It serves as a building block for the production of active ingredients in crop protection products .

    Amino Acids

    • Diethyl malonate is involved in the synthesis of amino acids .

    Coumarin

    • Diethyl malonate is used in the synthesis of coumarin .
    • Coumarin is a fragrant organic compound used in the manufacture of perfumes and flavorings .

    Liquid Crystal Materials

    • While I couldn’t find specific information on the use of “Dimethyl diethylmalonate” in liquid crystal materials, diethyl malonate and similar compounds are often used in the synthesis of various organic compounds, some of which may be used in the production of liquid crystal materials .

    Insect Warning Pheromones

    • While I couldn’t find specific information on the use of “Dimethyl diethylmalonate” in insect warning pheromones, diethyl malonate and similar compounds are often used in the synthesis of various organic compounds, some of which may be used in the production of insect pheromones .

    Alkylation of Poly(chloromethylstyrene)

    • Diethyl methylmalonate is used in the alkylation of poly(chloromethylstyrene) during phase transfer catalysis .

    Erythromycin Fermentation

    • Diethyl methylmalonate has been used to investigate the effect of direct supplementation of the medium with di-ester of methylmalonate on erythromycin fermentation in Saccharopolyspora erythraea mutB strain .

    Malonic Ester Synthesis

    • Diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .
    • This reaction is known as the malonic ester synthesis .

    Antibacterial Derivatives

    • Diethyl malonate can be used in the synthesis of antibacterial derivatives .

    Alkylation of Poly(chloromethylstyrene)

    • Diethyl methylmalonate is used in the alkylation of poly(chloromethylstyrene) during phase transfer catalysis .

    Erythromycin Fermentation

    • Diethyl methylmalonate has been used to investigate the effect of direct supplementation of the medium with di-ester of methylmalonate on erythromycin fermentation in Saccharopolyspora erythraea mutB strain .

    Malonic Ester Synthesis

    • Diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .
    • This reaction is known as the malonic ester synthesis .

    Antibacterial Derivatives

    • Diethyl malonate can be used in the synthesis of antibacterial derivatives .

Safety And Hazards

Dimethyl diethylmalonate is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed and causes serious eye irritation . It is also combustible .

properties

IUPAC Name

dimethyl 2,2-diethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-5-9(6-2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBLPISRXMEMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074025
Record name Dimethyl diethylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl diethylmalonate

CAS RN

27132-23-6
Record name Propanedioic acid, 2,2-diethyl-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27132-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl diethylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027132236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, 2,2-diethyl-, 1,3-dimethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl diethylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl diethylmalonate
Source European Chemicals Agency (ECHA)
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Record name DIMETHYL DIETHYLMALONATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AP Krapcho, JF Weimaster, JM Eldridge… - The Journal of …, 1978 - ACS Publications
… The observation that methanol could not be detected in the decarbomethoxylation of dimethyl diethylmalonate by KCN-H20-Me2S0 indicates that this substrate reacts via the Bal2 …
Number of citations: 383 pubs.acs.org
T Gupta, JB Singh, K Mishra, RM Singh - RSC advances, 2017 - pubs.rsc.org
… us to systematically investigate using other active methylene compounds (AMCs) such as ethylcyanoacetate, malononitrile, cyanoacetamide, ethylnitroacetate, dimethyl/diethylmalonate…
Number of citations: 11 pubs.rsc.org
G Spedalotto, R Gericke, M Lovisari… - … A European Journal, 2019 - Wiley Online Library
… -phenyl)-2,2-dimethylmalonamide, Me2 DMMA] was synthesised (Scheme S1, see the Supporting Information for details) by converting diethylmalonate to 2,2-dimethyl-diethylmalonate…
MS Kharasch, A Fono, W Nudenberg… - The Journal of Organic …, 1952 - ACS Publications
The kinetics of the autoxidation of olefins and hydrocarbons (at temperatures above 60-70) has been studied by many investigators. In most instances there is an induction period (…
Number of citations: 86 pubs.acs.org
G Eadon, C Djerassi - Journal of the American Chemical Society, 1970 - ACS Publications
… (b) Dimethyl diethylmalonate was hydrolyzed and decarboxylated in D20, and the resulting acid was reduced with lithium aluminum hydride essentially accordingto the procedure of …
Number of citations: 25 pubs.acs.org
C Bianchini, HM Lee, A Meli, S Moneti, F Vizza… - …, 1999 - ACS Publications
… To a solution of LiAlH 4 (20 g, 0.53 mol) in 150 mL of diethyl ether cooled at 0 C was added dropwise a solution of dimethyl diethylmalonate (30 g, 0.16 mol). The mixture was then …
Number of citations: 78 pubs.acs.org
MN Patil - 2010 - dspace.ncl.res.in
Discovering efficient methods for gaining access to enantiomerically pure pharmaceuticals, agrochemicals, and flavors has been a great challenge for chemists. Amongst various …
Number of citations: 0 dspace.ncl.res.in
HM Deutsch - 1965 - core.ac.uk
Flavensomycin The potent, toxic antibiotic flavensomycin was first isolated from a culture broth of Streptomyces cavourensis in 1957 (l). Flavensomycin was shown to be active against a …
Number of citations: 0 core.ac.uk
G Spedalotto - 2021 - tara.tcd.ie
High valent dinuclear bis-μ-hydroxo transition metals complexes are hypothesised to play a potentially crucial role in several enzymatic mechanisms involving their high-valent …
Number of citations: 0 www.tara.tcd.ie
C Glidewell, VAJ Musgrave - Inorganica chimica acta, 1990 - Elsevier
The reaction between the hypotensive drug sodium nitroprusside (Na 2 [Fe(CN) 5 NO]; sodium pentacyanonitrosylferrate(2−)) and the anaesthetic drug thiopental has been modelled …
Number of citations: 9 www.sciencedirect.com

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